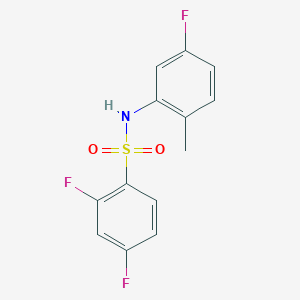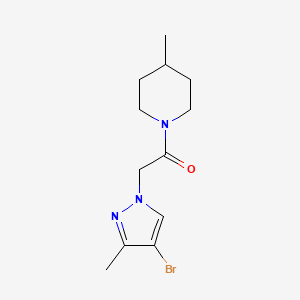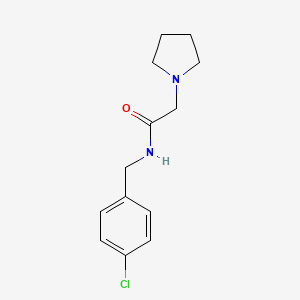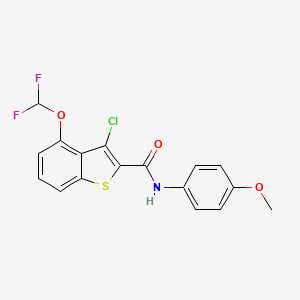
2,4-difluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-difluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide: is a chemical compound with the empirical formula C13H11F2NO2S. It belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes:: The synthesis of this compound typically involves the introduction of fluorine atoms at specific positions on the aromatic ring. Various synthetic routes can be employed, including nucleophilic aromatic substitution (SNAr) reactions or transition metal-catalyzed cross-coupling reactions.
Reaction Conditions::Nucleophilic Aromatic Substitution (SNAr): In this method, a fluorine atom is introduced by displacing a leaving group (e.g., chlorine or bromine) from the corresponding precursor. The reaction occurs under basic conditions, often using a strong base like potassium carbonate (KCO).
Industrial Production:: The industrial-scale production of this compound may involve efficient and scalable synthetic methods. specific details regarding large-scale production are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Reactions::
SNAr Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the sulfonamide group serves as the nucleophile
Base: Potassium carbonate (KCO) or other strong bases.
Solvent: Aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:: The major products formed depend on the specific substitution pattern and reaction conditions
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It may exhibit biological activity, making it relevant for drug discovery.
Materials Science: Its unique structure could contribute to novel materials or polymers.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific biological target. Further research is needed to elucidate its effects and molecular pathways.
Comparison with Similar Compounds
Remember that scientific research continually evolves, and further studies may uncover additional insights into this compound’s behavior and applications
Properties
Molecular Formula |
C13H10F3NO2S |
|---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
2,4-difluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H10F3NO2S/c1-8-2-3-10(15)7-12(8)17-20(18,19)13-5-4-9(14)6-11(13)16/h2-7,17H,1H3 |
InChI Key |
KOKLDBFGYNFHMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B10965312.png)
![2-Phenyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one](/img/structure/B10965316.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]butanehydrazide](/img/structure/B10965325.png)

![N-(4-methoxy-2-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10965343.png)
![4-{[(2-chlorobenzyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B10965345.png)
![3-cyclopropyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10965351.png)
![(5Z)-1-(3-chlorophenyl)-5-{[(4-fluorophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10965354.png)
![4-(butan-2-yl)-5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10965356.png)
![1-Butyl-3-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B10965367.png)
![(4Z)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one](/img/structure/B10965368.png)
![2-({[4-(Propan-2-yl)phenyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10965380.png)

